molecular formula C19H19N3O5 B4152569 N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4152569
M. Wt: 369.4 g/mol
InChI Key: GDXXJINLJNCHJR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a pyrrolidine ring, a nitrophenyl group, and a methoxy group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of an aromatic compound, typically using a mixture of concentrated nitric and sulfuric acids.

    Methoxylation: The methoxy group is added through a methylation reaction, often using dimethyl sulfate or methyl iodide in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Reduction: Formation of amines from nitro groups.

    Substitution: Halogenated aromatic compounds, nitro derivatives.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-nitrophenyl)-1-phenyl-5-oxo-3-pyrrolidinecarboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(2-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but lacks the nitro group.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-12-3-5-14(6-4-12)21-11-13(9-18(21)23)19(24)20-16-10-15(22(25)26)7-8-17(16)27-2/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXXJINLJNCHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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